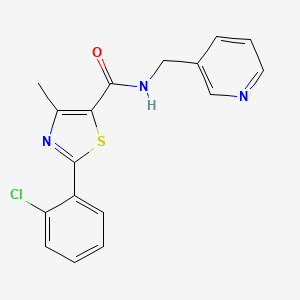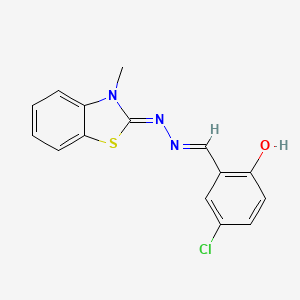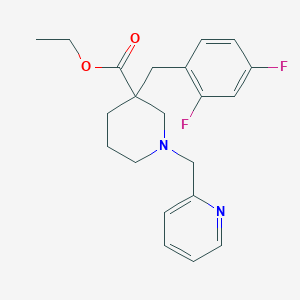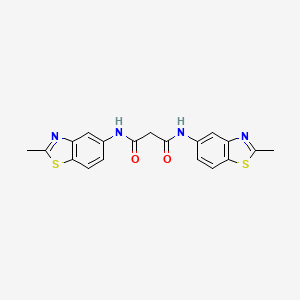![molecular formula C26H28N2O5 B5986487 5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B5986487.png)
5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxazole ring, a benzyl group, and a cyclobutylmethyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as acetyl chloride, methoxyphenol, and benzyl bromide under specific reaction conditions like reflux or catalytic environments .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and cyclobutylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The oxazole ring and other functional groups in the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide
- 5-[(4-ethoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide
Uniqueness
5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide is unique due to the presence of the acetyl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to different chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-benzyl-N-(cyclobutylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-18(29)21-11-12-24(25(13-21)31-2)32-17-22-14-23(27-33-22)26(30)28(16-20-9-6-10-20)15-19-7-4-3-5-8-19/h3-5,7-8,11-14,20H,6,9-10,15-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYRUSJRDLVFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC(=NO2)C(=O)N(CC3CCC3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[Cyclohexyl(methyl)amino]-3-[2-[(oxan-4-ylmethylamino)methyl]phenoxy]propan-2-ol](/img/structure/B5986408.png)

![2-amino-6-(hydroxymethyl)-4-(6-nitro-1,3-benzodioxol-5-yl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B5986427.png)

![1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone](/img/structure/B5986438.png)

![(4-Phenylphenyl)-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]methanone](/img/structure/B5986456.png)
![ethyl 4-[(5-bromo-2-chlorobenzoyl)amino]benzoate](/img/structure/B5986461.png)
![2-[{[(ethoxycarbonyl)(2-methoxy-2-oxoethyl)amino]methyl}(hydroxy)phosphoryl]-3-phenylpropanoic acid](/img/structure/B5986465.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-methyl-2-buten-1-amine](/img/structure/B5986471.png)

![7-(2-chloro-5-methylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5986489.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B5986493.png)
![methyl 4-oxo-4-[3-(4-phenoxybenzoyl)-1-piperidinyl]butanoate](/img/structure/B5986514.png)
